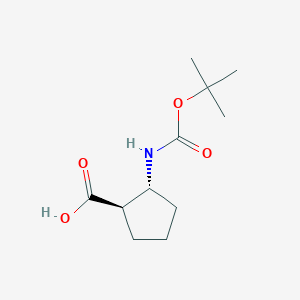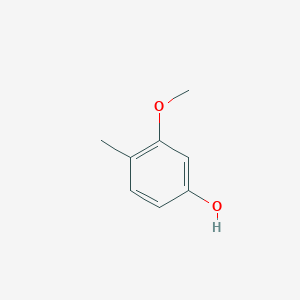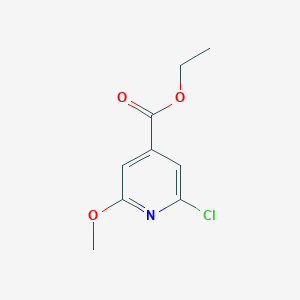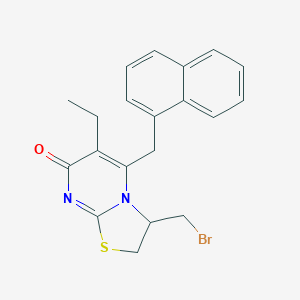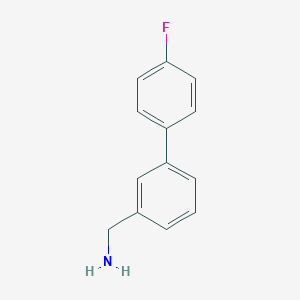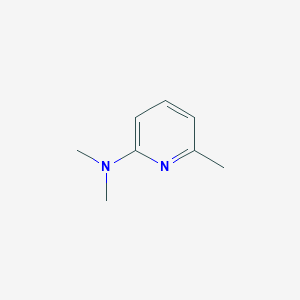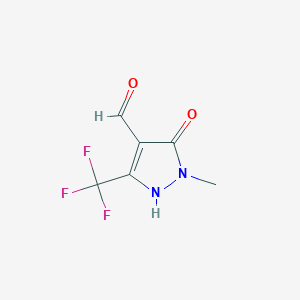![molecular formula C14H8ClNO2S B176692 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]- CAS No. 14204-31-0](/img/structure/B176692.png)
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and cancer pathways. It has also been found to induce apoptosis in cancer cells, which leads to their death.
Biochemical and Physiological Effects:
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. It has also been shown to have low toxicity in animal models. However, there are some limitations to its use in lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has limited bioavailability, which can affect its effectiveness.
Direcciones Futuras
There are several future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-]. One direction is to further study its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential in treating other diseases such as diabetes and cardiovascular disease. Additionally, future studies could focus on improving its bioavailability and solubility to increase its effectiveness in lab experiments.
Conclusion:
In conclusion, 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] is a chemical compound that has shown potential in scientific research applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions. Further research is needed to fully understand its potential in treating various diseases and to improve its effectiveness in lab experiments.
Métodos De Síntesis
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] can be synthesized using various methods. One of the methods involves the reaction between 4-chlorothiophenol and phthalic anhydride in the presence of a catalyst such as sulfuric acid or polyphosphoric acid. The reaction results in the formation of 1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] as a yellow solid.
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione, 2-[(4-chlorophenyl)thio-] has been studied for its potential in scientific research applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential in treating diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
14204-31-0 |
|---|---|
Fórmula molecular |
C14H8ClNO2S |
Peso molecular |
289.7 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)sulfanylisoindole-1,3-dione |
InChI |
InChI=1S/C14H8ClNO2S/c15-9-5-7-10(8-6-9)19-16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H |
Clave InChI |
MHNWGALOHVYLDZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)Cl |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)SC3=CC=C(C=C3)Cl |
Sinónimos |
2-(4-Chlorophenylsulfanyl)isoindole-1,3-(2H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




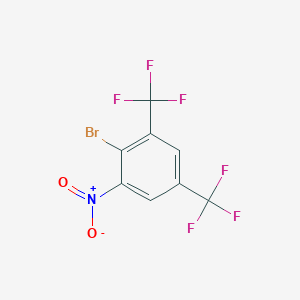
![1H,3H-Pyrrolo[1,2-C][1,3,2]oxazaborole, 1-butyltetrahydro-3,3-diphenyl-, (S)-](/img/structure/B176613.png)

